molecular formula C12H11F3O2 B13222104 ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

Cat. No.: B13222104
M. Wt: 244.21 g/mol
InChI Key: SNOHGJYJJUSAKS-CSKARUKUSA-N
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Description

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is a high-value, fluorinated organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. This α,β-unsaturated ester features a phenyl ring and a strongly electron-withdrawing trifluoromethyl group, which significantly influences its reactivity and the properties of resulting molecules . The carbon-fluorine bond is one of the strongest in organic chemistry, and incorporating a trifluoromethyl group is a well-established strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity . It is estimated that approximately 20-30% of modern pharmaceuticals and agrochemicals contain fluorine, underscoring the importance of reagents like this in research . In scientific research, this compound is primarily used as a key synthetic intermediate. Its structure makes it a prime candidate for constructing complex, trifluoromethyl-containing molecules through various reactions, including conjugate additions and cycloadditions . Researchers utilize it to create heterocyclic systems and other complex scaffolds that are central to drug discovery programs. The compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

SNOHGJYJJUSAKS-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C1=CC=CC=C1)/C(F)(F)F

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Reaction

The most common and efficient method for synthesizing ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate involves the Horner-Wadsworth-Emmons reaction. This approach uses a trifluoromethylated phosphonate ester and an aromatic aldehyde to form the α,β-unsaturated ester with high (E)-selectivity.

Typical Procedure:

  • Reactants: Triethyl phosphonoacetate or its trifluoromethylated analog and benzaldehyde derivatives.
  • Conditions: Base such as potassium carbonate or sodium hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Outcome: High yields (~90%) of the (E)-isomer with excellent stereocontrol.

Example:

A study reported the synthesis of ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate via HWE reaction using triethyl phosphonoacetate and trifluoromethylated ketone precursors, achieving nearly quantitative yields and confirmed (E)-configuration by crystallography.

Crossed Aldol Condensation Followed by Esterification

Another pathway involves the crossed aldol reaction between trifluoromethyl-containing cyclic imides and aromatic aldehydes, followed by esterification to yield the target compound.

Key Steps:

  • Formation of β-hydroxy intermediates via aldol reaction.
  • Acid-catalyzed dehydration to form the α,β-unsaturated system.
  • Esterification using ethanol under acidic conditions.

Research Data:

A study utilizing 3-phenylpropionaldehyde and trifluoromethylated imides in the presence of hexamethylphosphoramide (HMPA) and THF yielded this compound in 57% isolated yield after chromatographic purification.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have been employed to synthesize related α,β-unsaturated esters with trifluoromethyl groups.

Method Highlights:

  • Use of palladium acetate, triphenylphosphine, and potassium carbonate in DMF.
  • Coupling of halogenated aromatic precursors with ethyl acrylate derivatives.
  • Moderate to high yields with good stereoselectivity.

This method provides an alternative route allowing functional group tolerance and structural diversification.

Carbodiimide-Mediated Coupling

In some protocols, carbodiimide reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) are used to activate carboxylic acid precursors for coupling with amines or alcohols, facilitating the formation of ester linkages.

Experimental Conditions:

  • Reaction in THF at 0 °C to 60 °C.
  • Use of additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
  • Work-up involving aqueous washes and chromatographic purification.

This approach is useful for synthesizing ester derivatives structurally related to this compound and can be adapted for direct ester formation.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, benzaldehyde, base (K₂CO₃/NaH), THF/DMF 90-97 High (E-isomer) Most efficient, widely used
Crossed Aldol + Esterification CF3-imide, 3-phenylpropionaldehyde, HMPA, THF, acid quench 57 Moderate Moderate yield, multi-step
Pd-Catalyzed Coupling Pd(OAc)₂, PPh₃, K₂CO₃, DMF, halogenated aromatics 70-85 Good Versatile, allows functional group tolerance
Carbodiimide-Mediated Coupling EDCI, HOBt, Et3N, THF, 0-60 °C 80-90 Not stereoselective Useful for ester formation, mild conditions

Research Results and Analysis

  • The Horner-Wadsworth-Emmons reaction remains the gold standard for synthesizing this compound due to its high yield and stereoselectivity.
  • Crossed aldol reactions provide an alternative but often require additional purification steps and yield lower amounts of the desired product.
  • Transition metal-catalyzed methods offer synthetic flexibility but may involve more complex setups and costlier reagents.
  • Carbodiimide coupling is valuable for ester formation from acid precursors but is less commonly used for direct synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more versatile in various applications compared to simpler esters .

Biological Activity

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is a compound of significant interest in medicinal chemistry and agrochemical research due to its unique structural features, including a trifluoromethyl group and a phenyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃F₃O₂
  • Molecular Weight : Approximately 244.21 g/mol
  • Structural Features : The compound contains an ester functional group, a trifluoromethyl group, and an E configuration around the double bond in the prop-2-enoate moiety.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Aldol Reactions : Utilizing trifluoromethyl-containing cyclic imides with various aldehydes.
  • Substitution Reactions : Formation of substituted derivatives depending on the nucleophile used.
  • Oxidation and Reduction : Conversion to corresponding acids or alcohols through standard organic reactions.

Enzyme Inhibition and Receptor Binding

Preliminary studies suggest that this compound exhibits potential enzyme inhibition and receptor binding properties. The trifluoromethyl group enhances lipophilicity, potentially increasing metabolic stability and facilitating interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures may possess significant pharmacological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its use in cancer therapeutics are ongoing, with some analogs demonstrating cytotoxic effects on tumor cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The lipophilic nature allows for better binding to hydrophobic pockets in enzymes.
  • Hydrolysis of Ester Group : This can release the active acid form that may interact with various biological targets.

Comparative Analysis

To better understand the unique characteristics of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl (2Z)-3-bromo-3-phenylprop-2-enoateContains a bromo group instead of trifluoromethylDifferent reactivity profile due to bromine's properties
Ethyl (2Z)-3-chloro-3-phenylprop-2-enoateContains a chloro groupVaries in reactivity compared to trifluoromethyl
Ethyl (2Z)-3-methyl-3-phenylprop-2-enoateLacks halogen substituentsExhibits different chemical properties due to absence of electronegative groups

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives exhibited higher antibacterial activity than standard drugs like neomycin against E. coli biofilms .
  • Cytotoxicity Assays : Research has shown that certain analogs can inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents.

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